

# Furaltadone: A Comprehensive Technical Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Furaltadone

Cat. No.: B1232739

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Furaltadone** is a synthetic broad-spectrum antibiotic belonging to the nitrofuran class of compounds, characterized by a 5-nitrofuran ring.<sup>[1][2]</sup> Patented in 1957 and introduced to the US market in 1959 under the trade name Altafur, it has been utilized in both human and veterinary medicine.<sup>[1]</sup> In human medicine, it was used to treat urinary tract infections and systemic bacterial infections.<sup>[1]</sup> In veterinary applications, particularly for poultry and livestock, it was employed to address conditions like coccidiosis, salmonellosis, and other bacterial enteritis.<sup>[3][4]</sup> However, due to concerns over the potential carcinogenicity and mutagenicity of its residues, the use of **furaltadone** in food-producing animals has been banned in many regions, including the European Union.<sup>[5][6]</sup>

This guide provides an in-depth look at the chemical structure, properties, mechanism of action, and analytical methodologies related to **furaltadone**, serving as a technical resource for the scientific community.

## Chemical Structure and Identification

**Furaltadone** possesses a chiral center at the C5 position of the oxazolidinone ring, meaning it exists as a racemic mixture of (R)- and (S)-enantiomers.<sup>[1][7]</sup> The (S)-enantiomer is known as **levofuraltadone** and is considered the pharmacologically active form.<sup>[7]</sup>

Table 1: Chemical Identification of **Furaltadone**

| Identifier        | Value                                                                                        |
|-------------------|----------------------------------------------------------------------------------------------|
| IUPAC Name        | 5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one[8] |
| CAS Number        | 139-91-3[1][2][8][9]                                                                         |
| Molecular Formula | C <sub>13</sub> H <sub>16</sub> N <sub>4</sub> O <sub>6</sub> [1][8][9]                      |
| Molecular Weight  | 324.29 g/mol [2][8][9]                                                                       |
| SMILES            | C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)--INVALID-LINK--[O-][8]                                |
| InChI Key         | YVQVOQKFMFRVGR-VGOFMYFVSA-N[8]                                                               |

| [Synonyms](#) | Altafur, Nitrofurmethone, Furmethonol, Medifuran, Unifur, Valsyn[8][10][11] |

## Physicochemical Properties

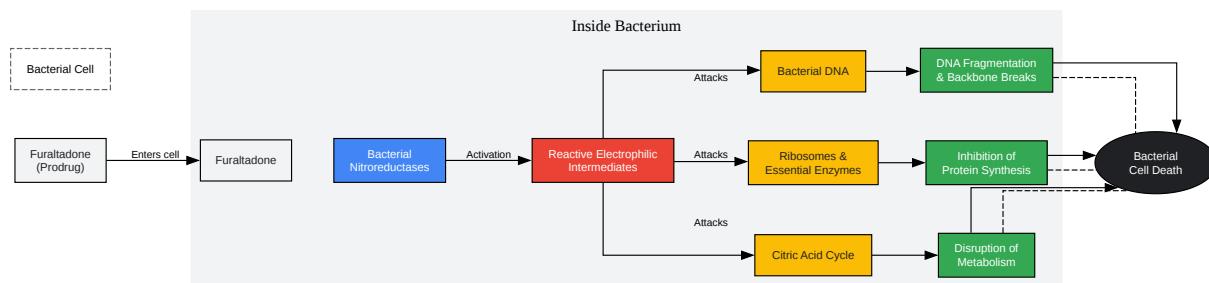
**Furaltadone** is typically a yellow, crystalline solid.[1][8] Its hydrochloride salt is often used to improve aqueous solubility.[4][10]

Table 2: Physicochemical Properties of **Furaltadone** and its Hydrochloride Salt

| Property           | Furaltadone                    | Furaltadone Hydrochloride                                                                                  |
|--------------------|--------------------------------|------------------------------------------------------------------------------------------------------------|
| Appearance         | Yellow solid[1][8]             | Yellow, crystalline, odorless powder (monohydrate); White, crystalline, odorless powder (anhydrous)[4][10] |
| Melting Point      | 206°C (with decomposition)[12] | Approx. 240°C (with decomposition)[4][10]                                                                  |
| Solubility (Water) | Limited solubility[7]          | ≥ 25 mg/mL[10][13]                                                                                         |
| Solubility (DMSO)  |                                | ~17 mg/mL (requires sonication)[13]                                                                        |
| logP               | -0.84[12]                      | 0.8[10]                                                                                                    |

| pKa | | 6.35[10] |

## Mechanism of Action

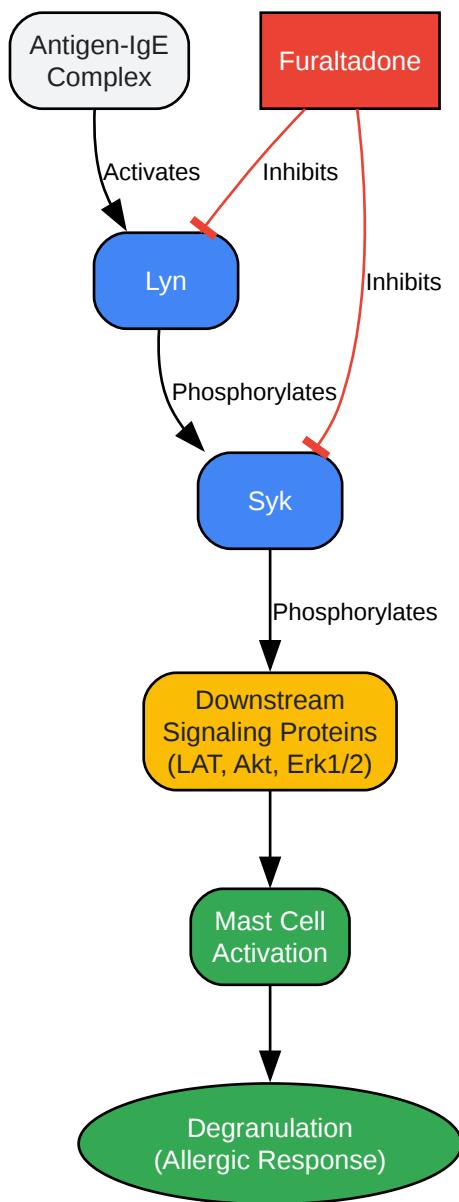

### Antibacterial Activity

**Furaltadone**'s primary mechanism of action as a bactericidal agent is intricate and multi-targeted.[14] Like other nitrofurans, it functions as a prodrug that requires intracellular activation by bacterial nitroreductases.[14][15]

- Reductive Activation: Inside the bacterial cell, the nitro group on the furan ring is reduced. This process generates a series of highly reactive electrophilic intermediates.[14]
- Macromolecular Damage: These reactive intermediates are non-specific and attack multiple cellular targets simultaneously.[6][14] The primary target is bacterial DNA, where the intermediates cause fragmentation and backbone breaks, thereby inhibiting DNA replication and transcription.[3][15][16] They also damage essential enzymes like DNA gyrase and topoisomerase II.[17]
- Disruption of Cellular Processes: Beyond DNA damage, the intermediates disrupt protein synthesis and interfere with the citric acid cycle.[6][18] This multi-pronged attack makes it

difficult for bacteria to develop resistance.[6]

This mechanism is effective against a broad spectrum of pathogens, including Gram-positive bacteria like *Staphylococcus* species and Gram-negative bacteria such as *Salmonella*.[3][4]




[Click to download full resolution via product page](#)

**Furaltadone's** antibacterial mechanism of action.

## Immunomodulatory Effects

Beyond its antibacterial properties, **furaltadone** has demonstrated immunomodulatory effects. It can suppress IgE-mediated allergic responses by inhibiting the activation of mast cells.[3][19] This is achieved by suppressing the Lyn/Syk signaling pathway, which prevents the phosphorylation of downstream signaling proteins and ultimately inhibits mast cell degranulation.[19][20]



[Click to download full resolution via product page](#)

**Furaltadone's inhibition of the Lyn/Syk signaling pathway.**

## Pharmacokinetics

**Furaltadone** is rapidly absorbed, distributed, and metabolized in animals.<sup>[21]</sup> Studies in preruminant calves and goats show that the parent drug has a relatively short half-life.<sup>[21][22]</sup>

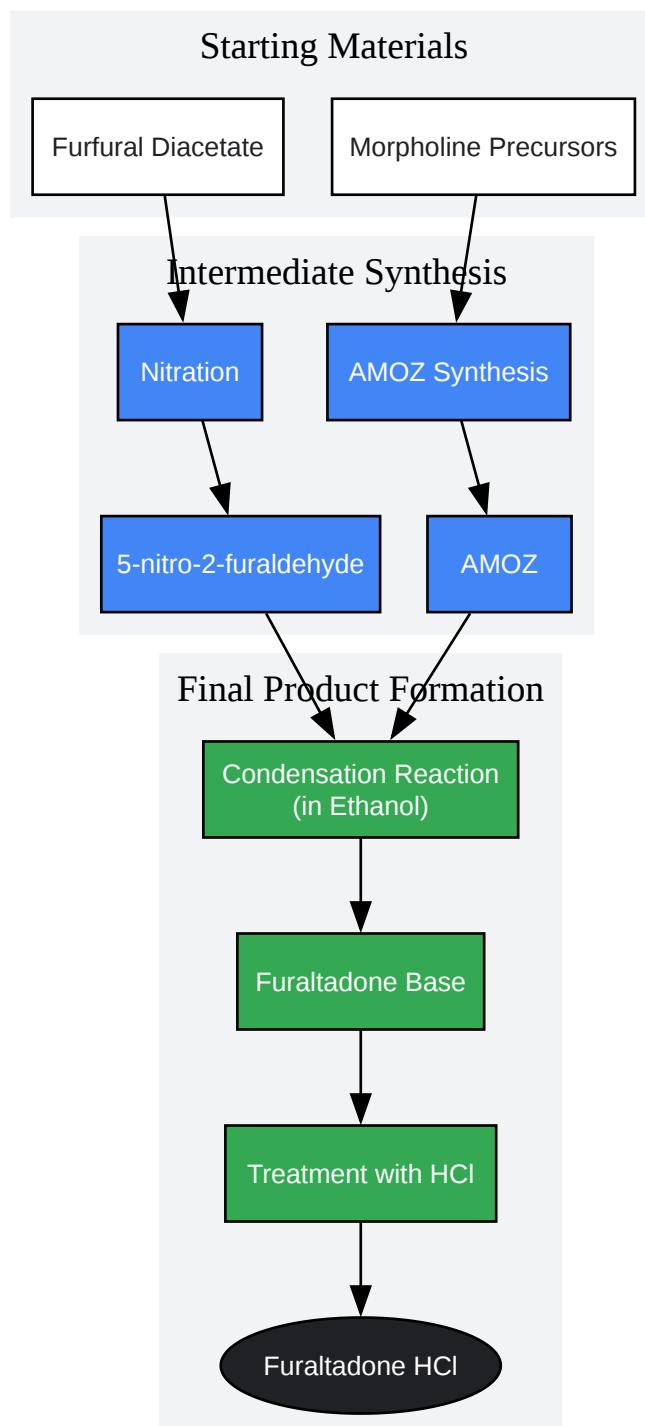
Table 3: Pharmacokinetic Parameters of **Furaltadone**

| Parameter                                      | Species            | Value      | Notes                                          |
|------------------------------------------------|--------------------|------------|------------------------------------------------|
| Elimination Half-life (T <sub>1/2</sub> )      | Preruminant Calves | 2.5 hours  | Following single oral dose of 14.0 mg/kg.[22]  |
| Time to Max. Concentration (T <sub>max</sub> ) | Preruminant Calves | ~3 hours   | Following single oral dose of 14.0 mg/kg. [22] |
| Max. Plasma Concentration (C <sub>max</sub> )  | Preruminant Calves | 2.5 µg/mL  | Following single oral dose of 14.0 mg/kg. [22] |
| In Vitro Half-life (Liver)                     | Goats & Cows       | 13 minutes | In hepatic homogenates.[21]                    |

| Urinary Recovery (Parent Drug) | Preruminant Calves | ~2% | Of orally administered dose.[23] [24] |

**Furaltadone** is extensively metabolized, and its primary, tissue-bound metabolite is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[5][25] Because the parent compound is depleted rapidly, AMOZ serves as the key marker residue for detecting the illegal use of **furaltadone** in food products.[5][26] This metabolite is much more stable and can persist in tissues for weeks. [6][27]

## Experimental Protocols


### Synthesis of Furaltadone Hydrochloride

The laboratory synthesis of **furaltadone** is a multi-stage process. A common route involves the condensation of two key intermediates.[25][28]

Methodology:

- Preparation of Intermediate 1 (5-nitro-2-furaldehyde): This step often starts with the nitration of furfural diacetate.[28]
  - Furfural diacetate is dissolved in acetic anhydride and cooled.

- A mixture of fuming nitric acid and sulfuric acid is added slowly while maintaining a low temperature (0-10°C) to control the exothermic reaction.
- The product, 5-nitrofurfural diacetate, is crystallized, filtered, and dried.[28]
- Preparation of Intermediate 2 (3-amino-5-(morpholinomethyl)-2-oxazolidinone - AMOZ): This intermediate is synthesized from morpholine and other precursors, often involving hydrazine hydrate and diethyl carbonate.[25]
- Condensation Reaction:
  - AMOZ is dissolved in a suitable solvent like ethanol.
  - An alcoholic solution of 5-nitro-2-furaldehyde is added to the AMOZ solution.
  - The mixture is allowed to react, often with heating under reflux, to form the **furaltadone** base, which may precipitate upon cooling.[25][28]
- Salt Formation:
  - The crude **furaltadone** base is collected by filtration.
  - It is then suspended in a solvent (e.g., alcohol) and treated with a sufficient amount of hydrochloric acid to form the hydrochloride salt, which can then be isolated.[9][28]



[Click to download full resolution via product page](#)

Generalized synthesis workflow for **Furaltadone HCl**.

## Analytical Method: HPLC-UV for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying **furaltadone** in pharmaceutical formulations or feed.[5][29]

Methodology:

- Chromatographic Conditions:
  - HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis detector.[29]
  - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[29]
  - Mobile Phase: A gradient mixture of acetonitrile and water is commonly used.[29]
  - Flow Rate: Typically 1.0 mL/min.[29]
  - Detection Wavelength: **Furaltadone** shows strong absorbance at approximately 365 nm. [29]
  - Injection Volume: 20 µL is a common starting point.[29]
- Standard and Sample Preparation:
  - Standard Solution: A stock solution of **furaltadone** hydrochloride reference standard is prepared in a suitable solvent (e.g., methanol). This is then serially diluted to create calibration standards.[29]
  - Sample Solution: The sample (e.g., pharmaceutical formulation, feed extract) is accurately weighed and dissolved in the same solvent. For complex matrices like animal tissue or feed, a solid-phase extraction (SPE) cleanup step is often required to remove interfering substances.[5]
- Analysis:
  - The prepared standards and samples are injected into the HPLC system.
  - The peak corresponding to **furaltadone** is identified based on its retention time.

- A calibration curve is constructed by plotting the peak area of the standards against their known concentrations.
- The concentration of **furaltadone** in the sample is determined by interpolating its peak area on the calibration curve.

## Analytical Method: LC-MS/MS for Residue Analysis

For detecting the metabolite AMOZ in food products, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity. [5][29]

Methodology:

- Sample Preparation:
  - Homogenization: 1-2g of the tissue sample (e.g., meat, egg) is homogenized.[5]
  - Hydrolysis and Derivatization: The sample is subjected to mild acid hydrolysis to release the protein-bound AMOZ. A derivatizing agent, typically 2-nitrobenzaldehyde (NBA), is added to react with AMOZ, forming a more stable product (NPAOMZ) that is better suited for LC-MS/MS analysis. The mixture is incubated, often overnight at 37°C.[5]
  - Extraction: After pH adjustment, a liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) is performed to purify the derivatized metabolite.[5]
  - Reconstitution: The purified extract is evaporated to dryness and reconstituted in a solvent compatible with the mobile phase.[5]
- LC-MS/MS Conditions:
  - Column: C18 column.[5]
  - Mobile Phase: Gradient elution, often with methanol and an ammonium formate buffer.[5]
  - Ionization: Positive Electrospray Ionization (ESI+).[5]

- Detection Mode: Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions for the derivatized metabolite (NPAOMZ) and its corresponding internal standard, ensuring highly specific and sensitive quantification.[5]

## In Vitro Inhibition of Mast Cell Degranulation

This assay assesses the inhibitory effect of **furaltadone** on the allergic response in a cell-based model.[10][19]

Methodology:

- Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, are cultured under standard conditions.[10]
- Sensitization: The cultured cells are sensitized by incubating them with anti-DNP IgE (dinitrophenyl-specific immunoglobulin E). This allows the IgE to bind to receptors on the cell surface.[10]
- **Furaltadone** Treatment: The sensitized cells are pre-incubated with various concentrations of **furaltadone** (e.g., 10  $\mu$ M for 30 minutes).[10][19]
- Antigen Challenge: Degranulation is triggered by stimulating the cells with the DNP-HSA antigen (dinitrophenyl-human serum albumin). This cross-links the IgE bound to the cell surface, initiating the degranulation cascade.[10]
- Measurement of Degranulation: The extent of degranulation is quantified by measuring the release of an enzyme called  $\beta$ -hexosaminidase from the cells into the surrounding medium.
- Data Analysis: The amount of  $\beta$ -hexosaminidase released in the presence of **furaltadone** is compared to the amount released by cells stimulated without the drug. This allows for the calculation of the percentage of inhibition and determination of the  $IC_{50}$  value (the concentration of **furaltadone** required to inhibit degranulation by 50%).[19]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Furaltadone - Wikipedia [en.wikipedia.org]
- 2. 呋喃它酮 | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbino.com [nbino.com]
- 4. sico.be [sico.be]
- 5. benchchem.com [benchchem.com]
- 6. shankariasparliament.com [shankariasparliament.com]
- 7. Buy Furaltadone (EVT-464283) | 139-91-3 [evitachem.com]
- 8. Furaltadone | C13H16N4O6 | CID 9553856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Furaltadone | 139-91-3 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Furaltadone | SIELC Technologies [sielc.com]
- 12. Furaltadone | CAS#:139-91-3 | Chemsoc [chemsoc.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Furaltadone Hydrochloride [benchchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. nbino.com [nbino.com]
- 18. ringbio.com [ringbio.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. In vivo and in vitro pharmacokinetics and fate of furaltadone in meat- and milk-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Some pharmacokinetic data about furaltadone and nitrofurazone administered orally to preruminant calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. tandfonline.com [tandfonline.com]
- 25. benchchem.com [benchchem.com]

- 26. scispace.com [scispace.com]
- 27. cabidigitallibrary.org [cabidigitallibrary.org]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Furaltadone: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1232739#furaltadone-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1232739#furaltadone-chemical-structure-and-properties)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)